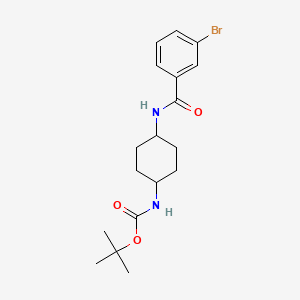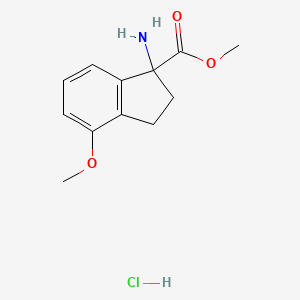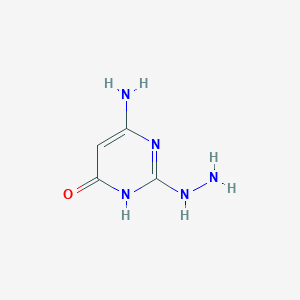![molecular formula C12H16N2O2 B2737222 N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide CAS No. 2305466-42-4](/img/structure/B2737222.png)
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances called bath salts. MDPV has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic benefits.
Mechanism of Action
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by blocking the reuptake of these neurotransmitters, leading to an increase in their availability in the synapse. This results in the stimulant and euphoric effects of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide.
Biochemical and Physiological Effects:
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction and bronchodilation. N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has been shown to cause oxidative stress and neurotoxicity in the brain.
Advantages and Limitations for Lab Experiments
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has several advantages for lab experiments, such as its ability to increase the levels of neurotransmitters in the brain. However, its potential for abuse and toxicity limits its use in lab experiments.
Future Directions
There are several future directions for the study of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide. One potential direction is the development of safer and more effective analogs of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide for use in medical applications. Another direction is the investigation of the long-term effects of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide on the brain and the body. Additionally, the potential for N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide to be used as a tool for studying the neurobiology of addiction and substance abuse should be explored.
Synthesis Methods
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide can be synthesized by several methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of pyridine with formamide, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride. The Mannich reaction involves the reaction of pyridine with formaldehyde and methylamine.
Scientific Research Applications
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has been studied for its potential therapeutic benefits in treating various medical conditions. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-5-11(15)14-7-10-9(3)12(16-4)8(2)6-13-10/h5-6H,1,7H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOPEONWMOMZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2737139.png)

![4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2737144.png)
![1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2737148.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B2737151.png)



![4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2737156.png)
![N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride](/img/structure/B2737159.png)

![N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2737161.png)
![lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2737162.png)